benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been used in the development of boron-based heterocycles as potential therapeutic agents . They have also been explored for anti-cholinergic characteristics .
Synthesis Analysis
A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .Molecular Structure Analysis
The 1H NMR spectrum of compounds displayed characteristic singlet –NH-peak . The synthesized hybrids were characterized by suitable spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include substitution reactions followed by subsequent hydrolysis .Scientific Research Applications
- Researchers have synthesized and characterized a core–shell magnetic nanomaterial called 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF) . This nanocatalyst has been employed for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The methodology offers high yields, short reaction times, and successful catalyst reuse .
- Molecular docking studies have explored the potential of this compound in antileishmanial and antimalarial activities. Further experimental validation is needed to confirm its efficacy .
- Researchers have conducted structural, spectral, and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazol-3-carboxylic acid hydrazide , which shares structural similarities with our compound. These studies provide insights into its electronic properties and potential applications .
- The compound 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been synthesized and evaluated for its antioxidant and anticancer properties. Its potential as a therapeutic agent warrants further exploration .
Catalysis and Nanomaterials
Antileishmanial and Antimalarial Evaluation
Spectral and Theoretical Investigations
Antioxidant and Anticancer Activities
Mechanism of Action
Future Directions
The future directions for “benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” could involve further exploration of its potential therapeutic applications, particularly in the context of anticancer treatments . The biological studies are currently underway .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S2/c1-20-11-13(10-17-20)27(24,25)22-6-2-5-21(7-8-22)16(23)12-3-4-14-15(9-12)19-26-18-14/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPARYJWLZGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
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